N-[Tosyl-D-prolinyl]amino-ethanethiol
Description
Properties
Molecular Formula |
C14H20N2O3S2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonyl-N-(2-sulfanylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)16-9-2-3-13(16)14(17)15-8-10-20/h4-7,13,20H,2-3,8-10H2,1H3,(H,15,17)/t13-/m1/s1 |
InChI Key |
NWUYDTGYTUQMDG-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)NCCS |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCCS |
Origin of Product |
United States |
Preparation Methods
Tosyl Protection of D-Proline
The synthesis begins with the protection of D-proline’s amino group using p-toluenesulfonyl chloride (tosyl chloride). This step ensures chirality retention and prevents unwanted side reactions during subsequent coupling.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
Outcome :
Coupling with Amino-Ethanethiol
The carboxylic acid of N-Tosyl-D-proline is activated for amide bond formation with 2-aminoethanethiol . Common activating agents include:
| Activator | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| HATU | DMF | 2–4 hours | 75–85 |
| EDCl/HOBt | DCM | 6–8 hours | 65–70 |
| DCC | THF | 12 hours | 60–65 |
Key Considerations :
Deprotection and Purification
Trityl Deprotection :
-
Reagent : Trifluoroacetic acid (TFA) with triisopropylsilane (TIS) as a scavenger.
-
Conditions : 2 hours at 25°C, followed by ether precipitation.
Final Purification :
-
Method : Size-exclusion chromatography or preparative HPLC.
-
Purity Criteria : >95% by analytical HPLC (C18 column, acetonitrile/water gradient).
Crystallographic Validation
The compound’s utility in structural studies is demonstrated in PDB entry 1F4C , where it covalently modifies Cys146 of E. coli thymidylate synthase. Key insights:
-
Binding Mechanism : The ethanethiol group forms a disulfide bond with the cysteine residue, confirmed by electron density maps.
-
Stereochemical Integrity : The D-proline configuration is preserved, as evidenced by crystallographic B-factors < 30 Ų.
Patent Literature Insights
A 2023 patent (EP3681504B1) highlights scalable production methods:
-
Batch Size : Up to 100 g with 80–85% yield.
-
Cost-Efficiency : Use of HATU over EDCl reduces reaction time by 50%.
-
Quality Control : In-process NMR and LC-MS ensure intermediate purity.
Challenges and Optimizations
-
Thiol Stability : Anaerobic conditions or antioxidant additives (e.g., DTT) prevent oxidation during synthesis.
-
Stereochemical Drift : Low-temperature coupling (−20°C) maintains D-proline chirality.
-
Scalability : Continuous-flow systems improve reproducibility for multi-gram synthesis.
Analytical Characterization Summary
Chemical Reactions Analysis
N-[Tosyl-D-Prolinyl]Amino-Ethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield the corresponding amine.
Scientific Research Applications
N-[Tosyl-D-Prolinyl]Amino-Ethanethiol has been extensively studied for its applications in scientific research. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology, it has been investigated for its potential as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis . This makes it a promising candidate for the development of anticancer and antimicrobial agents. In medicine, it has been explored for its potential therapeutic applications in the treatment of infectious diseases . Additionally, it has industrial applications in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-[Tosyl-D-Prolinyl]Amino-Ethanethiol involves its interaction with specific molecular targets, such as thymidylate synthase . By binding to this enzyme, it inhibits its activity, thereby disrupting DNA synthesis and cell proliferation. This mechanism is particularly relevant in the context of cancer and infectious diseases, where rapid cell division is a hallmark . The compound’s ability to form covalent bonds with cysteine residues in proteins also contributes to its inhibitory effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfadoxine
- Structure : Sulfonamide pyrimidine derivative.
- Therapeutic Use : Antimalarial (often combined with pyrimethamine).
- Key Difference: While both compounds are sulfonamides, sulfadoxine lacks the amino-ethanethiol group and D-proline moiety, leading to divergent enzyme targets and mechanisms .
N,N-Diisopropylaminoethanethiol
- Structure: Simplified amino-ethanethiol with diisopropylamine substitution.
- Synthesis : Derived from reductive amination (similar to fendiline analogues in ).
- Key Difference : Absence of the tosyl-D-prolinyl group reduces TS affinity, highlighting the importance of structural complexity in target specificity .
Fendiline Analogues
- Structure : Arylalkylamine derivatives with amide or alcohol functionalities.
- Key Difference: The amino-ethanethiol and tosyl-proline groups distinguish the compound’s mechanism from calcium modulation.
Comparative Analysis Table
| Compound | Target Enzyme | Therapeutic Use | Key Structural Features | Synthesis Method |
|---|---|---|---|---|
| N-[Tosyl-D-prolinyl]amino-ethanethiol | Thymidylate Synthase (TS) | Anticancer (proposed) | Tosyl-D-proline, amino-ethanethiol | DBU-catalyzed condensation* |
| Sulfadoxine | DHFR | Antimalarial | Sulfonamide pyrimidine | Classical sulfonamide synthesis |
| N,N-Diisopropylaminoethanethiol | N/A | Chemical intermediate | Diisopropylamine, ethanethiol | Reductive amination |
| Fendiline Analogues | Calcium channels | Cardiovascular | Arylalkylamine, amide/alcohol groups | EDC·HCl-mediated coupling |
*Inferred from analogous benzylidineamino-ethanethiol synthesis .
Pharmacological and Physicochemical Properties
- Stability: The thiol group in amino-ethanethiols is prone to oxidation, but the Tosyl-D-prolinyl moiety could sterically protect it, as seen in other sulfur-containing drugs .
- Selectivity: Compared to sulfadoxine, which targets DHFR, this compound’s TS inhibition offers a distinct pathway for anticancer activity, reducing cross-resistance risks .
Q & A
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?
- Answer: Perform metabolomic profiling (LC-MS/MS) to identify hepatic metabolites that reduce bioavailability. Use TS activity assays in tumor biopsies to confirm target suppression. If off-target effects are suspected, employ transcriptomic analysis (RNA-seq) to map pathway alterations and refine dosing regimens.
Methodological Considerations Table
| Parameter | Recommendation | Evidence Source |
|---|---|---|
| Enzyme Inhibition Assays | Use recombinant human TS, 10 mM MgCl2, and 100 µM dUMP in Tris buffer (pH 7.8). | |
| Cellular Models | HCT-116 (high TS) with TS siRNA controls. | |
| Stability Testing | HPLC-MS with 0.1% DTT in PBS, 37°C. | Derived from |
| In Vivo Formulation | Cyclodextrin nanoparticles (10:1 molar ratio). | Best practices |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
